3-Butynyl Methanethiosulfonate
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Overview
Description
3-Butynyl Methanethiosulfonate is an organic compound with the molecular formula C5H8O2S2 and a molecular weight of 164.25 g/mol . It is known for its reactivity with thiols, forming mixed disulfides . This compound is utilized in various research areas, including neurology, due to its ability to probe the structures of receptor channels .
Preparation Methods
The synthesis of 3-Butynyl Methanethiosulfonate typically involves the reaction of 3-butyn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Butynyl Methanethiosulfonate undergoes several types of chemical reactions:
Substitution Reactions: It reacts specifically and rapidly with thiols to form mixed disulfides.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include thiols for substitution reactions, with reactions often carried out in organic solvents like dichloromethane at room temperature.
Major Products: The primary product of its reaction with thiols is a mixed disulfide.
Scientific Research Applications
3-Butynyl Methanethiosulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butynyl Methanethiosulfonate involves its reactivity with thiol groups in proteins, leading to the formation of mixed disulfides . This interaction can alter the function of the target proteins, making it a valuable tool for probing protein structure and function. The molecular targets include receptor channels and enzymes with accessible thiol groups .
Comparison with Similar Compounds
Similar compounds to 3-Butynyl Methanethiosulfonate include other methanethiosulfonates and alkynyl sulfonates. These compounds share the ability to react with thiols but may differ in their reactivity and specificity. For example:
Methanesulfonothioic Acid S-3-Butyn-1-yl Ester: Similar in structure but may have different reactivity due to the ester group.
Other Alkynyl Sulfonates: These compounds may have varying chain lengths and functional groups, affecting their reactivity and applications.
This compound is unique in its specific and rapid reaction with thiols, making it particularly useful for probing protein structures and studying enzyme kinetics .
Properties
IUPAC Name |
4-methylsulfonylsulfanylbut-1-yne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKFQNLAZCMRTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652503 |
Source
|
Record name | S-But-3-yn-1-yl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170318-61-2 |
Source
|
Record name | S-But-3-yn-1-yl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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